Thiophen-2(5h)-imine
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Overview
Description
Thiophen-2(5H)-imine is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2(5H)-imine can be synthesized through various methods, including multicomponent reactions and cyclization processes. One common method involves the reaction of homocysteine with isonitrile and ketone, forming dihydro-3H-thiophen-2-ones as intermediates . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables the synthesis of thiophenes via cleavage of multiple C-H bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
Thiophen-2(5H)-imine undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophen-2(5H)-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of thiophen-2(5H)-imine involves its interaction with molecular targets and pathways. It can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a sulfur atom in the ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Furan: A similar five-membered ring compound with an oxygen atom instead of sulfur.
Pyrrole: A five-membered ring compound with a nitrogen atom instead of sulfur
Uniqueness
Thiophen-2(5H)-imine is unique due to its specific imine functional group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2H-thiophen-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMMAJINAROYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=N)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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